molecular formula C21H22F2N4 B5301249 1-(3-fluorobenzyl)-4-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperazine

1-(3-fluorobenzyl)-4-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperazine

Cat. No. B5301249
M. Wt: 368.4 g/mol
InChI Key: YSGZMSFJSISPRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-fluorobenzyl)-4-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperazine, also known as F13714, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

1-(3-fluorobenzyl)-4-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperazine acts as a selective serotonin and norepinephrine reuptake inhibitor (SNRI), which means it increases the levels of these neurotransmitters in the brain. This leads to an increase in mood and a reduction in anxiety and depression symptoms. 1-(3-fluorobenzyl)-4-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperazine also acts on the sigma-1 receptor, which is involved in various physiological processes such as pain perception, memory, and neuronal survival.
Biochemical and Physiological Effects
1-(3-fluorobenzyl)-4-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperazine has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 1-(3-fluorobenzyl)-4-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperazine inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In vivo studies have shown that 1-(3-fluorobenzyl)-4-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperazine has antidepressant and anxiolytic effects by modulating the levels of neurotransmitters such as serotonin and norepinephrine.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(3-fluorobenzyl)-4-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperazine is its selectivity for serotonin and norepinephrine reuptake inhibition, which makes it a promising candidate for the treatment of depression and anxiety. However, one of the limitations of 1-(3-fluorobenzyl)-4-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperazine is its poor solubility in water, which makes it difficult to administer in vivo. This can be overcome by using alternative administration methods such as microemulsions or lipid-based formulations.

Future Directions

There are several future directions for the research on 1-(3-fluorobenzyl)-4-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperazine. One area of interest is the development of novel formulations to improve its solubility and bioavailability. Another area of research is the investigation of its potential therapeutic applications in other diseases such as neuropathic pain and Alzheimer's disease. Furthermore, the development of 1-(3-fluorobenzyl)-4-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperazine derivatives with improved pharmacokinetic and pharmacodynamic properties is an exciting avenue for future research.
Conclusion
In conclusion, 1-(3-fluorobenzyl)-4-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperazine is a novel compound that has shown promising results in scientific research for its potential therapeutic applications in various diseases. Its selectivity for serotonin and norepinephrine reuptake inhibition, anti-tumor activity, and anti-inflammatory effects make it a promising candidate for further investigation. However, its poor solubility in water and limited availability in its pure form are some of the limitations that need to be overcome. Further research in the development of novel formulations and derivatives of 1-(3-fluorobenzyl)-4-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperazine is necessary to fully explore its potential in the field of medicine.

Synthesis Methods

1-(3-fluorobenzyl)-4-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperazine is synthesized by reacting 1-(3-fluorobenzyl)-4-piperazinecarboxaldehyde with 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid hydrazide in the presence of a base. The resulting product is then purified by column chromatography to obtain 1-(3-fluorobenzyl)-4-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperazine in its pure form.

Scientific Research Applications

1-(3-fluorobenzyl)-4-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperazine has been studied extensively for its potential therapeutic applications in various diseases, including cancer, depression, and anxiety. Studies have shown that 1-(3-fluorobenzyl)-4-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperazine has anti-tumor activity by inducing apoptosis in cancer cells and inhibiting tumor growth. It has also been found to have antidepressant and anxiolytic effects by modulating the levels of neurotransmitters such as serotonin and norepinephrine.

properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-4-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F2N4/c22-19-6-4-17(5-7-19)21-18(13-24-25-21)15-27-10-8-26(9-11-27)14-16-2-1-3-20(23)12-16/h1-7,12-13H,8-11,14-15H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGZMSFJSISPRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)F)CC3=C(NN=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-fluorophenyl)methyl]-4-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]piperazine

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